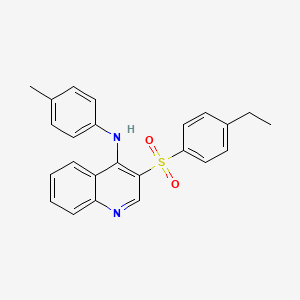

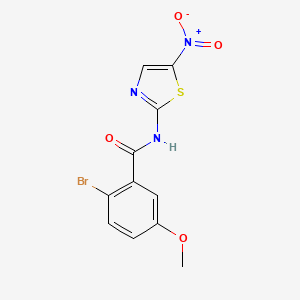

![molecular formula C13H12Cl2N2O2S B2992267 2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine CAS No. 338955-84-3](/img/structure/B2992267.png)

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[(2,6-Dichlorobenzyl)sulfanyl]-4,5-dimethoxypyrimidine (DCBSMP) is an important organic compound that has a wide range of applications in the scientific and medical fields. It is a versatile compound that can be used for synthesizing other compounds, for scientific research, and for medical treatments. In

Scientific Research Applications

Antifolate Inhibitors of Thymidylate Synthase

A study highlighted the synthesis of novel compounds as potential inhibitors of thymidylate synthase (TS) for antitumor and/or antibacterial agents. These compounds, including derivatives similar to the queried chemical structure, were evaluated for their inhibitory effects on human and various other species' TS and dihydrofolate reductases (DHFRs). The analogues with specific substituents showed potent inhibitory effects against human TS, suggesting their utility in developing new antifolate drugs (Gangjee et al., 1996).

Spectroscopic Analysis and Molecular Docking

Another research focus is the spectroscopic investigation and molecular docking study of chemotherapeutic agents, including derivatives of the queried compound. For example, studies involving 2-[(4-chlorobenzyl)sulfanyl]-4-(2-methylpropyl)-6-(phenylsulfanyl)-pyrimidine-5-carbonitrile provided insights into its structural properties and potential inhibitory activity against various enzymes, indicating its role as a potential anti-diabetic compound (Alzoman et al., 2015).

Crystal Structure and Cytotoxic Activity

The synthesis and crystal structure analysis of novel 4-thiopyrimidine derivatives have shown significant features in hydrogen-bond interactions. These studies explore the structural basis for their cytotoxicity against various cancer cell lines, providing a foundation for the development of new anticancer agents (Stolarczyk et al., 2018).

Pyrimethamine Interactions

Research on pyrimethamine, a compound structurally related to the queried chemical, involves studying its interaction with sulfonate and carboxylate ions. These studies offer insights into hydrogen bonding motifs and base pairing, which are crucial for designing drugs with enhanced efficacy and specificity (Balasubramani et al., 2007).

Nucleophilic Substitution and Herbicide Intermediates

The enhancement of nucleophilic substitution reactions in the synthesis of pyrimidinyloxy derivatives, used as intermediates for herbicides, has been demonstrated. These findings highlight the application of sulfinates in increasing the rate of substitution, offering pathways for the synthesis of potent herbicides (Bessard & Crettaz, 2000).

properties

IUPAC Name |

2-[(2,6-dichlorophenyl)methylsulfanyl]-4,5-dimethoxypyrimidine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12Cl2N2O2S/c1-18-11-6-16-13(17-12(11)19-2)20-7-8-9(14)4-3-5-10(8)15/h3-6H,7H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGHILUGXWFJQIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CN=C(N=C1OC)SCC2=C(C=CC=C2Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12Cl2N2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

331.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

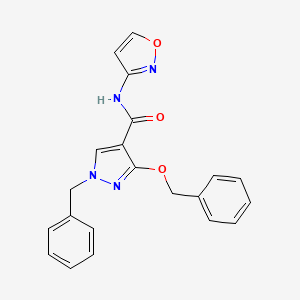

![ethyl 1-[2-(3-chlorophenyl)-2-hydroxyethyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B2992184.png)

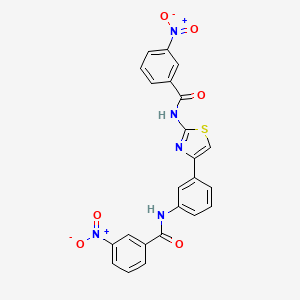

![Ethyl 2-(6-butyl-4,7,8-trimethyl-1,3-dioxopurino[7,8-a]imidazol-2-yl)acetate](/img/structure/B2992190.png)

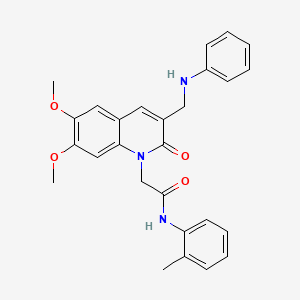

![N-[(3-cyclohexyl-3H-imidazo[4,5-b]pyridin-2-yl)methyl]benzenesulfonamide](/img/structure/B2992191.png)

![5-((2-Bromophenyl)sulfonyl)-2-cyclopropyl-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine](/img/structure/B2992200.png)

![3-Chloro-2-{5,7-dimethyl-[1,2,4]triazolo[4,3-a]pyrimidin-3-yl}aniline](/img/structure/B2992202.png)

![2-(4-(N-cyclohexyl-N-methylsulfamoyl)benzamido)-5,5,7,7-tetramethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide hydrochloride](/img/structure/B2992203.png)

![N-(5,6-dimethoxybenzo[d]thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2992205.png)

![5-[(2,4-Dimethoxyphenyl)methylidene]-1,3-diphenyl-1,3-diazinane-2,4,6-trione](/img/structure/B2992206.png)